molecular formula C24H19N5 B12640608 4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

Cat. No.: B12640608
M. Wt: 377.4 g/mol
InChI Key: QSBLWSKBRLEOFM-UHFFFAOYSA-N
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Description

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors and more efficient catalysts to ensure high yield and purity. The process would also involve rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential kinase inhibitor for cancer treatment, due to its ability to interfere with cell signaling pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, thereby disrupting the signaling pathways that promote cancer cell growth and survival. The compound’s structure allows it to bind to the active site of the kinase, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine apart is its specific combination of functional groups, which may confer unique binding properties and selectivity for certain kinases. This makes it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C24H19N5

Molecular Weight

377.4 g/mol

IUPAC Name

4-(1-benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C24H19N5/c25-24-27-21(18-9-5-2-6-10-18)13-22(28-24)20-16-29(15-17-7-3-1-4-8-17)23-14-26-12-11-19(20)23/h1-14,16H,15H2,(H2,25,27,28)

InChI Key

QSBLWSKBRLEOFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=NC=C3)C4=NC(=NC(=C4)C5=CC=CC=C5)N

Origin of Product

United States

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